molecular formula C18H29BClNO3 B7947069 C18H29BClNO3

C18H29BClNO3

Cat. No.: B7947069
M. Wt: 353.7 g/mol
InChI Key: LJPAEWWOVCJFHW-UHFFFAOYSA-N
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Description

C₁₈H₂₉BClNO₃ is a boron-containing heterocyclic compound with a molecular weight of 353.70 g/mol and CAS No. EN300-761680 . Its structure is described as 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, though this conflicts with the molecular formula, which includes boron (B) and chlorine (Cl). The compound is categorized under D0 and classified as an O acid, indicating acidic functional groups. Synthesized via iodo cyclocubane reactions, it achieves a purity of 95%, though detailed synthetic protocols remain unspecified .

Properties

IUPAC Name

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholin-4-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3.ClH/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19;/h6-9,14H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPAEWWOVCJFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)[NH+]3CCOCC3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride typically involves the reaction of 1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds.

Scientific Research Applications

1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride: has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex. This complex facilitates the transfer of the boronic acid group to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares C₁₈H₂₉BClNO₃ with structurally or functionally related compounds, emphasizing molecular features, synthesis, and bioactivity.

Table 1: Key Parameters of C₁₈H₂₉BClNO₃ and Comparable Compounds

Parameter C₁₈H₂₉BClNO₃ C₆H₃Cl₂N₃ (CAS 918538-05-3) 4-Chloro-5-isopropylpyrrolo[1,2-f][1,2,4]triazine
Molecular Weight 353.70 g/mol 188.01 g/mol Not reported
Functional Groups Pyrazole, carboxylic acid, B Chlorinated pyrrolo-triazine Chlorinated pyrrolo-triazine, isopropyl
Synthesis Reagents Iodo cyclocubane N-Ethyl-N,N-diisopropylamine, KI Not specified
Bioactivity Not reported PAINS alerts, moderate solubility Not reported
Hazard Profile Not reported H315-H319-H335 (skin/eye irritation) Not reported

Structural and Functional Contrasts

Boron vs. In contrast, C₆H₃Cl₂N₃ and its analogs (e.g., 4-chloro-5-isopropylpyrrolo-triazine) rely on chlorine for electrophilic substitution or nucleophilic displacement, common in agrochemical or pharmaceutical intermediates .

Compounds like C₆H₃Cl₂N₃ derive from pyrrolo-triazine systems, which are electron-deficient and often used in kinase inhibitors or antiviral agents .

Synthetic Pathways :

  • Both classes employ polar aprotic solvents (e.g., DMF in C₆H₃Cl₂N₃ synthesis) and halide-based reagents (e.g., KI ), suggesting shared strategies for heterocyclic functionalization .

Its Log S (solubility) of -3.1 suggests moderate aqueous solubility . No bioactivity or toxicity data is available for C₁₈H₂₉BClNO₃, limiting its pharmacological or industrial evaluation .

Notes

Discrepancies in Evidence: The structural description of C₁₈H₂₉BClNO₃ in omits boron, conflicting with its molecular formula. This raises questions about reporting accuracy. focuses on chlorinated nitrogen heterocycles (e.g., pyrrolo-triazines) rather than boron-containing analogs, limiting direct comparability .

Research Gaps: Physical properties (e.g., melting point, stability) and detailed synthetic protocols for C₁₈H₂₉BClNO₃ are absent in the evidence.

Methodological Overlaps :

  • Both compounds utilize halogenated intermediates and aprotic solvents , suggesting scalable synthetic routes for heterocyclic diversification .

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